molecular formula C10H14ClFN2O2S B7585001 1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene

1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene

Cat. No. B7585001
M. Wt: 280.75 g/mol
InChI Key: UDTHUKONBDHUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene is a chemical compound that has been extensively studied for its scientific research application. It is commonly known as DFB-Cl and is used as a fluorescent labeling reagent for proteins and peptides.

Mechanism of Action

DFB-Cl works by reacting with the amino groups of proteins and peptides to form a covalent bond. This covalent bond results in a stable fluorescent conjugate that can be used for various applications.
Biochemical and Physiological Effects:
DFB-Cl has no known biochemical or physiological effects on the body. It is a non-toxic and non-carcinogenic compound that is safe to use in scientific research.

Advantages and Limitations for Lab Experiments

DFB-Cl has several advantages for lab experiments. It is a highly sensitive fluorescent labeling reagent that can be used to label proteins and peptides at low concentrations. It is also easy to use and has a relatively short labeling time.
However, DFB-Cl does have some limitations. It can only label proteins and peptides that have free amino groups, which limits its applicability. It is also sensitive to pH and temperature changes, which can affect its labeling efficiency.

Future Directions

There are several future directions for the use of DFB-Cl in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another potential application is in the development of new diagnostic tools for diseases such as cancer.
In conclusion, 1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene is a highly useful fluorescent labeling reagent for proteins and peptides in scientific research. Its unique properties make it a valuable tool for various applications, and its future potential is exciting.

Synthesis Methods

The synthesis of DFB-Cl involves the reaction of 3-fluoroaniline with dimethylsulfamoyl chloride, followed by the reaction of the resulting product with 2-bromoethylchloride and sodium iodide. The final product is obtained by reacting the intermediate product with thionyl chloride and hydrogen chloride.

Scientific Research Applications

DFB-Cl is widely used in scientific research as a fluorescent labeling reagent for proteins and peptides. It is used to label proteins and peptides for various applications, including protein-protein interactions, protein localization, and protein quantification.

properties

IUPAC Name

1-chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN2O2S/c1-7(13-17(15,16)14(2)3)10-8(11)5-4-6-9(10)12/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTHUKONBDHUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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